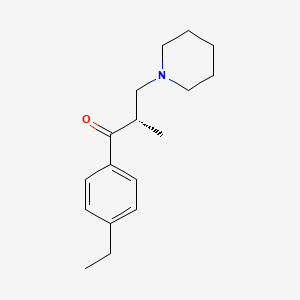
(S)-eperisone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-eperisone is a 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one that has S configuration. It is an enantiomer of a (R)-eperisone.
Aplicaciones Científicas De Investigación
Musculoskeletal Disorders
(S)-eperisone is primarily indicated for treating conditions associated with muscle spasms and pain. Clinical studies have demonstrated its efficacy in managing acute low back pain and spasticity of spinal muscles. A randomized controlled trial involving 160 patients showed that this compound significantly reduced spontaneous pain and improved muscle relaxation compared to other treatments like thiocolchicoside. Notably, only 5% of patients experienced minor gastrointestinal side effects, highlighting its favorable safety profile .
Pulmonary Fibrosis
Recent research has explored this compound's potential in treating pulmonary fibrosis. An in vivo study indicated that the compound inhibited bleomycin-induced pulmonary fibrosis in mice, demonstrating a significant reduction in respiratory dysfunction and fibroblast activation. Unlike other treatments such as pirfenidone and nintedanib, this compound showed minimal toxicity to liver cells and effectively suppressed the activation of lung fibroblasts induced by transforming growth factor-β1 . This suggests that this compound may be a safer alternative for patients with idiopathic pulmonary fibrosis.
Pharmacovigilance Insights
While this compound is generally well-tolerated, there have been reports of hypersensitivity reactions, including anaphylaxis. A case study documented a patient who developed bilateral tonic seizures after initiating treatment with this compound hydrochloride for lower back pain. The seizures ceased upon discontinuation of the drug, indicating a potential adverse effect that warrants careful monitoring during treatment .
Summary of Key Findings
Propiedades
Número CAS |
163437-01-2 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.393 |
Nombre IUPAC |
(2S)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m0/s1 |
Clave InChI |
SQUNAWUMZGQQJD-AWEZNQCLSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















